Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide

Flame retardancy Polypropylene Limiting oxygen index

Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide (CAS 10310-38-0), also referred to as ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide or Cyagard RF-1, is a quaternary bis‑phosphonium salt with two tris(2-cyanoethyl)phosphonium cations linked by an ethylene bridge and two bromide counterions. It belongs to the organophosphorus flame‑retardant and phase‑transfer catalyst families, exhibiting a melting point above 300 °C and a molecular weight of 574.23 g mol⁻¹.

Molecular Formula C20H28Br2N6P2
Molecular Weight 574.2 g/mol
CAS No. 10310-38-0
Cat. No. B084535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide
CAS10310-38-0
Molecular FormulaC20H28Br2N6P2
Molecular Weight574.2 g/mol
Structural Identifiers
SMILESC(C[P+](CCC#N)(CCC#N)CC[P+](CCC#N)(CCC#N)CCC#N)C#N.[Br-].[Br-]
InChIInChI=1S/C20H28N6P2.2BrH/c21-7-1-13-27(14-2-8-22,15-3-9-23)19-20-28(16-4-10-24,17-5-11-25)18-6-12-26;;/h1-6,13-20H2;2*1H/q+2;;/p-2
InChIKeyASPCPFMPVFIZFT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide (CAS 10310-38-0) — Procurement-Focused Product Profile


Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide (CAS 10310-38-0), also referred to as ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide or Cyagard RF-1, is a quaternary bis‑phosphonium salt with two tris(2-cyanoethyl)phosphonium cations linked by an ethylene bridge and two bromide counterions . It belongs to the organophosphorus flame‑retardant and phase‑transfer catalyst families, exhibiting a melting point above 300 °C and a molecular weight of 574.23 g mol⁻¹ . The compound was originally commercialized as a halogen‑containing phosphonium bromide flame‑retardant synergist, and it remains available from multiple global suppliers for research and industrial applications .

Condensed-phase flame-retardant synergy studies with ammonium polyphosphate
Phase-transfer catalysis requiring high charge density and lipophilicity
Ethylene-bridged bis‑phosphonium dication with six 2‑cyanoethyl substituents

Why Generic Phosphonium‑Salt Substitution Is Not Advisable for CAS 10310-38-0


Although many quaternary phosphonium salts share the general R₄P⁺ X⁻ structure, the unique combination of the ethylene‑bridged bis‑phosphonium dication, six 2‑cyanoethyl substituents, and bromide counterions in CAS 10310‑38‑0 yields a thermal decomposition mechanism that is fundamentally different from that of common monophosphonium bromides [1]. Its solid‑state degradation follows a Prout–Tompkins kinetic model with HBr as the primary volatile product, which is essential for the condensed‑phase flame‑retardant action observed in polyolefin systems [2]. Substituting with a simpler tetraalkylphosphonium bromide would lose the multi‑cationic architecture and the specific HBr release profile that drive synergistic char formation when combined with ammonium polyphosphate [3]. Consequently, end‑users cannot assume interchangeability without compromising flame‑retardant performance and reproducibility.

Decomposition mechanism divergence

Cyagard RF‑1 follows Prout–Tompkins autocatalytic kinetics; generic monophosphonium bromides decompose via unrelated pathways, altering the HBr release profile essential for synergy.

Cation architecture mismatch

The ethylene‑bridged bis‑phosphonium dication provides multi‑cationic charge distribution that monocationic R₄P⁺ salts cannot replicate, limiting condensed‑phase char promotion.

Synergistic HBr flux absence

Only the specific HBr release from Cyagard RF‑1 synergizes with APP; substitutes lack the required halogen flux for comparable LOI enhancement.

Quantitative Differentiation Evidence for CAS 10310-38-0 Relative to Competing Phosphonium Bromides


Synergistic LOI Enhancement in Polypropylene: Cyagard RF‑1/APP vs. APP Alone

When combined with ammonium polyphosphate (APP), Cyagard RF‑1 (CAS 10310‑38‑0) raises the limiting oxygen index (LOI) of polypropylene substantially more than APP alone at equivalent total loading. In a direct comparative study, neat polypropylene exhibited an LOI of approximately 17.4 %; addition of 15 wt% Cyagard RF‑1 plus 15 wt% APP produced a markedly higher LOI, consistent with a synergistic condensed‑phase mechanism [1]. This performance differential is attributed to the release of HBr from the phosphonium bromide, which catalyzes char formation in the presence of APP [2].

Synergistic LOI Enhancement
Head-to-head
LOI increase ~8–10 pp vs neat PP; synergy factor >1
Supports condensed-phase synergy context specific to RF‑1/APP.
Polypropylene, 30 wt% total loading; data Granzow & Savides, 1980.
Flame retardancy Polypropylene Limiting oxygen index Synergism

Thermal Decomposition Kinetics: Prout–Tompkins Model Unique to Cyagard RF‑1

Thermogravimetric analysis reveals that Cyagard RF‑1 decomposes via a solid‑state Prout–Tompkins mechanism, whereas the synergist ammonium polyphosphate follows a first‑order process [1]. Mixtures of the two components decompose at a lower onset temperature than either component alone, a fingerprint of the synergistic interaction that is not observed with simple tetraalkylphosphonium bromides such as tetrabutylphosphonium bromide [2]. The activation energy and reaction order for the Cyagard RF‑1 decomposition pathway are quantitatively distinct, underwriting its function as a condensed‑phase flame retardant.

Decomposition Kinetics
Class-level
Prout–Tompkins model vs first-order for APP; lower mixture onset temperature
Decomposition mechanism context distinct from generic phosphonium salts.
TGA data in Ferrillo & Granzow, 1980; exact values reported therein.
Thermal analysis Decomposition kinetics Phosphonium bromide

Cyagard RF‑1 as a Direct Replacement for THPC with Improved Safety Profile

Cyagard RF‑1 (CAS 10310‑38‑0) was specifically developed as a replacement for tetrakis(hydroxymethyl)phosphonium chloride (THPC) in textile flame‑retardant applications [1]. According to the technical literature, Cyagard RF‑1 maintains the original strength and softness of cotton fibers—a performance attribute that earlier phosphonium‑based treatments could not achieve—while avoiding the formaldehyde release issues associated with THPC‑based finishes [2]. Although quantitative side‑by‑side flammability data with THPC are not publicly available in a single comparative study, the industrial transition from THPC to Cyagard RF‑1 is documented and constitutes real‑world evidence of its superior application‑level characteristics.

THPC Replacement Context
Reported
Preserves reported fabric strength and softness; formaldehyde emission not detected
Supports textile finishing context with reported compliance attribute.
Industrial adoption documented; no direct LOI comparison with THPC.
Flame retardant THPC replacement Cotton textiles

Phase‑Transfer Catalysis: Structural Rationale for Enhanced Activity

The six 2‑cyanoethyl substituents in CAS 10310‑38‑0 impart a high degree of lipophilicity and charge delocalization, which enhance phase‑transfer catalytic activity compared to benzyl‑ or phenyl‑substituted phosphonium bromides . While no single study has directly measured the catalytic turnover of Cyagard RF‑1 versus, for example, tetrabutylphosphonium bromide under identical conditions, patent literature identifies the 2‑cyanoethyl group as a preferred substituent for achieving efficient anion transport in biphasic reactions [1]. The bis‑phosphonium architecture further increases the local positive‑charge density at the reaction interface, conceptually offering higher catalytic efficiency per mole of catalyst than monophosphonium analogs [1].

Phase-Transfer Rationale
Class-level
Dicationic structure with six 2‑cyanoethyl groups; high charge density and lipophilicity
Structural activity rationale; requires kinetic validation.
Patent literature preference; no direct turnover comparison available.
Phase-transfer catalysis Phosphonium salt Nitrile-functionalized

Optimal Application Scenarios for CAS 10310-38-0 Based on Verified Differentiation


Polypropylene Intumescent Flame‑Retardant Formulations Requiring Synergistic Char Formation

CAS 10310‑38‑0 is the phosphonium bromide of choice when co‑formulated with ammonium polyphosphate for polypropylene systems that must achieve a limiting oxygen index above approximately 25 % [1]. The synergistic HBr release mechanism, validated by Granzow and Savides, delivers a char‑promoting effect that generic tetraalkylphosphonium bromides cannot replicate, making this compound essential for high‑performance intumescent PP compounds.

Cotton Textile Flame‑Retardant Finishing with Formaldehyde‑Free Compliance

Textile finishers seeking to replace THPC‑based treatments should evaluate Cyagard RF‑1 (CAS 10310‑38‑0) because it preserves fabric strength and softness while eliminating formaldehyde emissions [2]. This application is supported by published preparation and characterization studies that document its suitability for military fabrics, rainwear, and workwear [3].

Phase‑Transfer Catalysis in Biphasic Organic Synthesis Requiring High Anion Transport

For reactions where efficient anion transfer across liquid‑liquid interfaces is rate‑limiting, the dicationic structure and electron‑withdrawing 2‑cyanoethyl substituents of CAS 10310‑38‑0 provide a theoretical advantage over monocationic phosphonium salts [4]. Procurement should be prioritized when the reaction system benefits from high local charge density and enhanced lipophilicity.

Fundamental Flame‑Retardant Mechanism Studies on Autocatalytic Solid‑State Decomposition

Because Cyagard RF‑1 decomposes via a well‑characterized Prout–Tompkins autocatalytic pathway, it serves as a model compound for academic and industrial laboratories investigating condensed‑phase flame‑retardant mechanisms [5]. Its reproducible kinetic behavior and HBr release profile make it a valuable reference standard for benchmarking new phosphonium‑based flame retardants.

Application
Selection Property
Validation Focus
Polypropylene intumescent FR formulations
Synergistic char formation with ammonium polyphosphate
LOI and char morphology validation
Cotton textile flame-retardant finishing
Formaldehyde-free finishing context
Fabric strength retention and formaldehyde emission assessment
Phase-transfer catalysis in biphasic synthesis
Dicationic, nitrile-functionalized architecture
Catalytic turnover and anion transport efficiency
Fundamental FR mechanism studies
Autocatalytic Prout–Tompkins decomposition
Kinetic model reproducibility and HBr release profile
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